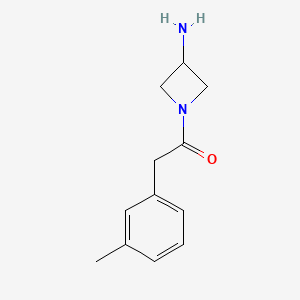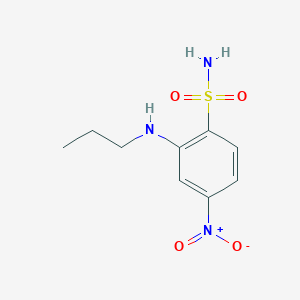
4-硝基-2-(丙基氨基)苯磺酰胺
描述
4-Nitro-2-(propylamino)benzenesulfonamide is an organic compound with the molecular formula C9H13N3O4S and a molecular weight of 259.29 g/mol . It is characterized by the presence of a nitro group, a propylamino group, and a benzenesulfonamide moiety. This compound is typically found in a powder form and is used in various chemical and industrial applications .
科学研究应用
4-Nitro-2-(propylamino)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
- In many solid tumors, including breast cancer, CA IX is overexpressed due to changes in gene expression. This overexpression contributes to tumor hypoxia and uncontrolled cell proliferation .
- Acidic conditions can impair cellular processes and promote apoptosis (programmed cell death) in cancer cells .
- Molecularly, it alters the balance of bicarbonate and protons, impacting various cellular processes .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- 4-Nitro-2-(propylamino)benzenesulfonamide is orally administered and absorbed in the gastrointestinal tract. It distributes throughout the body, including tumor tissues. The compound undergoes hepatic metabolism. Elimination occurs primarily through urine. The compound’s pharmacokinetic properties influence its bioavailability, affecting its efficacy .
Result of Action
Action Environment
- Environmental factors play a role in the compound’s efficacy and stability:
- Hypoxia and acidic conditions enhance CA IX expression, making it an attractive target. The compound’s effectiveness depends on maintaining the right pH range. Stability under varying conditions (e.g., temperature, humidity) affects its shelf life and therapeutic potential .
生化分析
Biochemical Properties
4-Nitro-2-(propylamino)benzenesulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. One of the primary enzymes it interacts with is carbonic anhydrase IX. This enzyme is overexpressed in many solid tumors and is involved in regulating pH levels within cells. By inhibiting carbonic anhydrase IX, 4-Nitro-2-(propylamino)benzenesulfonamide can disrupt the pH balance in cancer cells, leading to reduced cell proliferation and increased apoptosis .
Cellular Effects
The effects of 4-Nitro-2-(propylamino)benzenesulfonamide on various cell types and cellular processes are profound. In cancer cells, particularly breast cancer cell lines such as MDA-MB-231 and MCF-7, this compound has been shown to inhibit cell growth and induce apoptosis. It influences cell signaling pathways by disrupting the activity of carbonic anhydrase IX, leading to alterations in gene expression and cellular metabolism . Additionally, 4-Nitro-2-(propylamino)benzenesulfonamide can affect normal cells, although its impact is more pronounced in cancerous cells due to their higher expression of carbonic anhydrase IX.
Molecular Mechanism
At the molecular level, 4-Nitro-2-(propylamino)benzenesulfonamide exerts its effects through specific binding interactions with carbonic anhydrase IX. This binding inhibits the enzyme’s activity, leading to a decrease in pH regulation within the cell. The inhibition of carbonic anhydrase IX results in a buildup of acidic byproducts, which can trigger apoptosis in cancer cells. Additionally, this compound may influence other molecular pathways by altering gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Nitro-2-(propylamino)benzenesulfonamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Nitro-2-(propylamino)benzenesulfonamide remains stable under controlled conditions, but its efficacy may decrease over extended periods due to degradation. Long-term exposure to this compound can lead to sustained inhibition of carbonic anhydrase IX and prolonged effects on cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 4-Nitro-2-(propylamino)benzenesulfonamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits carbonic anhydrase IX without causing significant toxicity. At higher doses, toxic effects may be observed, including damage to normal tissues and organs. Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic effect without inducing adverse effects .
Metabolic Pathways
4-Nitro-2-(propylamino)benzenesulfonamide is involved in several metabolic pathways, primarily through its interaction with carbonic anhydrase IX. This enzyme plays a crucial role in maintaining pH balance and metabolic flux within cells. By inhibiting carbonic anhydrase IX, 4-Nitro-2-(propylamino)benzenesulfonamide can alter metabolite levels and disrupt normal metabolic processes. Additionally, this compound may interact with other enzymes and cofactors involved in cellular metabolism .
Transport and Distribution
Within cells and tissues, 4-Nitro-2-(propylamino)benzenesulfonamide is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. The distribution of 4-Nitro-2-(propylamino)benzenesulfonamide is critical for its efficacy, as it must reach target sites such as carbonic anhydrase IX to exert its inhibitory effects .
Subcellular Localization
The subcellular localization of 4-Nitro-2-(propylamino)benzenesulfonamide is essential for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of 4-Nitro-2-(propylamino)benzenesulfonamide within the cell can influence its ability to inhibit carbonic anhydrase IX and other molecular targets, thereby affecting its overall efficacy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2-(propylamino)benzenesulfonamide involves several steps. One common method includes the nitration of 2-(propylamino)benzenesulfonamide. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at a controlled temperature to ensure the selective nitration of the aromatic ring .
Industrial Production Methods
In an industrial setting, the production of 4-Nitro-2-(propylamino)benzenesulfonamide may involve large-scale nitration processes. These processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
4-Nitro-2-(propylamino)benzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed
Reduction: 4-Amino-2-(propylamino)benzenesulfonamide.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
相似化合物的比较
Similar Compounds
4-Nitrobenzenesulfonamide: Lacks the propylamino group, making it less versatile in certain chemical reactions.
2-(Propylamino)benzenesulfonamide: Lacks the nitro group, which reduces its potential for certain biological activities.
4-Amino-2-(propylamino)benzenesulfonamide: A reduced form of 4-Nitro-2-(propylamino)benzenesulfonamide, with different reactivity and biological properties.
Uniqueness
4-Nitro-2-(propylamino)benzenesulfonamide is unique due to the presence of both a nitro group and a propylamino group on the benzenesulfonamide scaffold. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various fields of research and industry .
属性
IUPAC Name |
4-nitro-2-(propylamino)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4S/c1-2-5-11-8-6-7(12(13)14)3-4-9(8)17(10,15)16/h3-4,6,11H,2,5H2,1H3,(H2,10,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFSZLRULIWKME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1-(oxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468954.png)

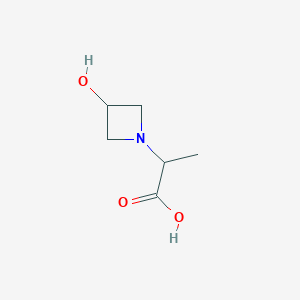
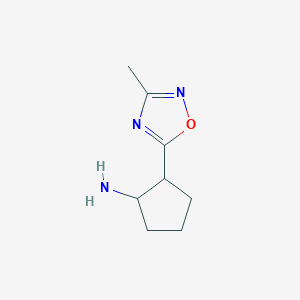
![5-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid](/img/structure/B1468962.png)
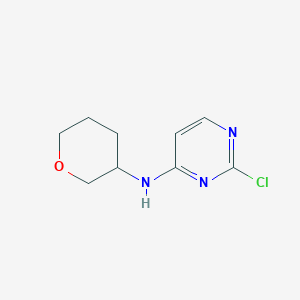
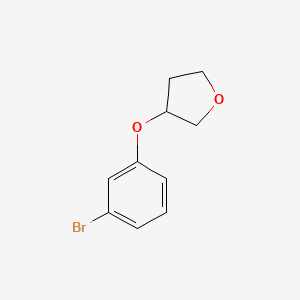
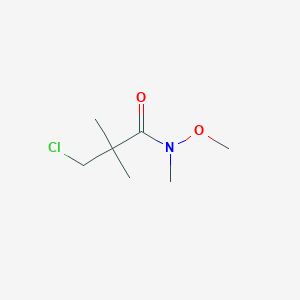
![2-(3-hydroxyazetidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B1468968.png)
![1-[2-(4-Methoxyphenyl)ethyl]azetidin-3-ol](/img/structure/B1468970.png)
![N-[(4-chlorophenyl)methyl]oxolan-3-amine](/img/structure/B1468971.png)
